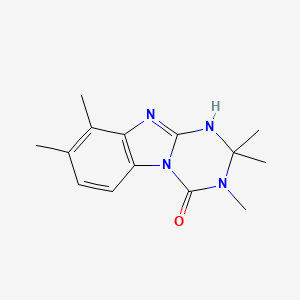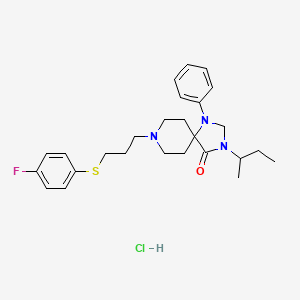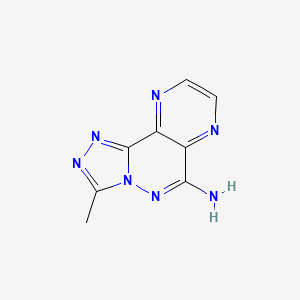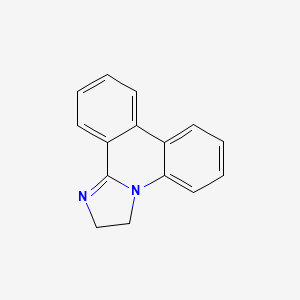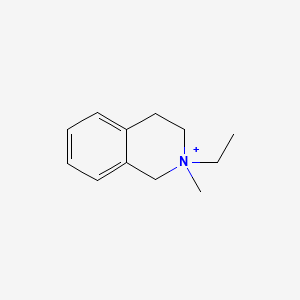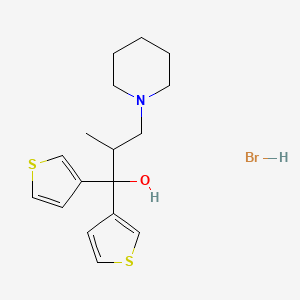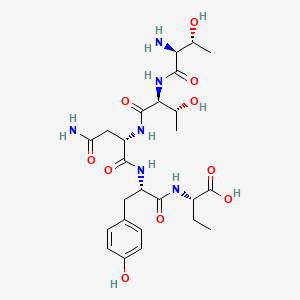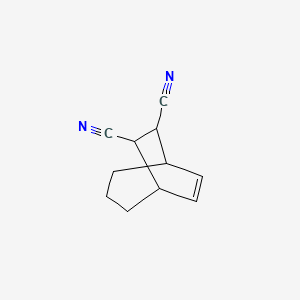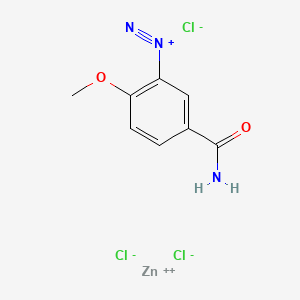
Sucrose 6'-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 6’-phosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose This compound plays a significant role in the metabolism of plants and microorganisms, acting as an intermediate in the biosynthesis of sucrose
准备方法
Synthetic Routes and Reaction Conditions
Sucrose 6’-phosphate can be synthesized through enzymatic reactions involving sucrose phosphate synthase. This enzyme catalyzes the transfer of a glycosyl group from uridine diphosphate glucose to fructose 6-phosphate, resulting in the formation of sucrose 6’-phosphate . The reaction typically occurs under mild conditions, with optimal activity observed at specific pH and temperature ranges.
Industrial Production Methods
Industrial production of sucrose 6’-phosphate often involves the use of genetically engineered microorganisms. These microorganisms are designed to overexpress sucrose phosphate synthase, thereby increasing the yield of sucrose 6’-phosphate. The process may also include downstream purification steps to isolate the compound from the fermentation broth .
化学反应分析
Types of Reactions
Sucrose 6’-phosphate undergoes various chemical reactions, including:
Phosphorolysis: Catalyzed by sucrose phosphorylase, this reaction breaks down sucrose 6’-phosphate into glucose 1-phosphate and fructose.
Common Reagents and Conditions
Common reagents used in reactions involving sucrose 6’-phosphate include inorganic phosphate, water, and specific enzymes like sucrose phosphorylase and sucrose phosphate synthase. The reactions typically occur under physiological conditions, with optimal pH and temperature tailored to the specific enzyme used .
Major Products Formed
The major products formed from the reactions of sucrose 6’-phosphate include glucose 1-phosphate, fructose, and free glucose and fructose, depending on the specific reaction pathway .
科学研究应用
Sucrose 6’-phosphate has a wide range of applications in scientific research:
作用机制
The mechanism of action of sucrose 6’-phosphate involves its role as an intermediate in the biosynthesis of sucrose. Sucrose phosphate synthase catalyzes the formation of sucrose 6’-phosphate from uridine diphosphate glucose and fructose 6-phosphate. This compound is then dephosphorylated by sucrose phosphatase to produce sucrose . The molecular targets and pathways involved include the enzymes sucrose phosphate synthase and sucrose phosphatase, which are key regulators of sucrose metabolism in plants and microorganisms .
相似化合物的比较
Similar Compounds
Trehalose 6-phosphate: Another phosphorylated sugar involved in plant metabolism, with a role in regulating sugar signaling and homeostasis.
Glucose 6-phosphate: A central metabolite in glycolysis and gluconeogenesis, involved in energy production and storage.
Uniqueness
Sucrose 6’-phosphate is unique due to its specific role in sucrose biosynthesis and its involvement in the regulation of sucrose metabolism. Unlike trehalose 6-phosphate, which primarily acts as a signaling molecule, sucrose 6’-phosphate is directly involved in the synthesis of sucrose, making it a crucial intermediate in carbohydrate metabolism .
属性
CAS 编号 |
4549-10-4 |
|---|---|
分子式 |
C12H23O14P |
分子量 |
422.28 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI 键 |
PJTTXANTBQDXME-UGDNZRGBSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


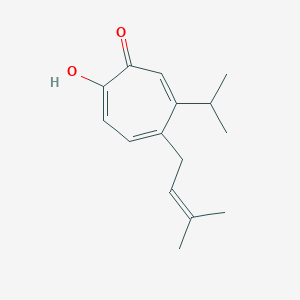
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
